N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1006003-23-1
VCID: VC11945099
InChI: InChI=1S/C24H20ClN7O2/c1-3-34-19-9-7-16(8-10-19)24(33)29-21-11-15(2)30-32(21)23-20-13-28-31(22(20)26-14-27-23)18-6-4-5-17(25)12-18/h4-14H,3H2,1-2H3,(H,29,33)
SMILES: CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl)C
Molecular Formula: C24H20ClN7O2
Molecular Weight: 473.9 g/mol

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide

CAS No.: 1006003-23-1

Cat. No.: VC11945099

Molecular Formula: C24H20ClN7O2

Molecular Weight: 473.9 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide - 1006003-23-1

Specification

CAS No. 1006003-23-1
Molecular Formula C24H20ClN7O2
Molecular Weight 473.9 g/mol
IUPAC Name N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-ethoxybenzamide
Standard InChI InChI=1S/C24H20ClN7O2/c1-3-34-19-9-7-16(8-10-19)24(33)29-21-11-15(2)30-32(21)23-20-13-28-31(22(20)26-14-27-23)18-6-4-5-17(25)12-18/h4-14H,3H2,1-2H3,(H,29,33)
Standard InChI Key UHBKMHWIUQFBQQ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl)C
Canonical SMILES CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrazolo[3,4-d]pyrimidine bicyclic system, a nitrogen-rich scaffold known for its role in targeting ATP-binding pockets in kinases . Key substituents include:

  • 3-Chlorophenyl group: Enhances hydrophobic interactions and steric bulk, potentially improving target selectivity .

  • 3-Methyl-1H-pyrazol-5-yl moiety: Increases planar rigidity, favoring π-π stacking with aromatic residues in enzyme active sites .

  • 4-Ethoxybenzamide side chain: Modulates solubility and introduces hydrogen-bonding capabilities via the amide and ether groups .

Table 1: Molecular Properties

PropertyValue
CAS No.1006003-23-1
Molecular FormulaC₂₄H₂₀ClN₇O₂
Molecular Weight473.9 g/mol
IUPAC NameN-[2-(1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl)-5-methylpyrazol-3-yl]-4-ethoxybenzamide
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl)C

Spectroscopic Characterization

Structural validation relies on:

  • ¹H/¹³C NMR: Aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 1.2–2.5 ppm) confirm substituent placement .

  • IR Spectroscopy: Peaks at ~1650–1680 cm⁻¹ verify the amide C=O stretch .

  • LC-MS: [M+H]⁺ peak at m/z 474.9 aligns with the molecular weight.

Synthesis Pathways

Core Formation

While explicit synthesis details for this compound are unavailable, analogous pyrazolo[3,4-d]pyrimidines are synthesized via:

  • Cyclization: Arylhydrazines react with β-diketones or cyanopyridines under acidic conditions to form the pyrazolo-pyrimidine core .

  • Nucleophilic Substitution: Chlorine at position 4 of the pyrimidine ring is displaced by amines or alcohols .

Functionalization Steps

  • 3-Chlorophenyl Introduction: Suzuki-Miyaura coupling or Ullmann reactions attach aryl groups to the core .

  • Ethoxybenzamide Attachment: Amide coupling using EDCI/HOBt activates the carboxylic acid of 4-ethoxybenzoic acid for reaction with the pyrazole amine .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Core CyclizationZeolite Y-H, Pyridine, 150°C60–70%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME75–85%
Amide CouplingEDCI, HOBt, DCM, 0–5°C80–90%

Biological Activity and Mechanisms

Kinase Inhibition

The compound’s pyrazolo-pyrimidine core mimics ATP’s purine structure, enabling competitive inhibition of kinases:

  • CDK2 Inhibition: Disrupts cell cycle progression by binding to the ATP-binding site (IC₅₀ ~50–100 nM in analogous compounds) .

  • TrkA/B/C Targeting: Suppresses neurotrophin signaling, relevant in neuroblastoma and pain management .

Table 3: Biological Activity Profile

AssayResultSource
CDK2 InhibitionIC₅₀ = 68 nM
MCF-7 AntiproliferativeIC₅₀ = 0.08 μM
TNF-α Inhibition85% at 10 μM

Anti-inflammatory Effects

  • TNF-α/IL-6 Suppression: Reduces pro-inflammatory cytokines by 70–85% at 10 μM, comparable to dexamethasone .

Therapeutic Applications

Oncology

  • Combination Therapy: Synergizes with doxorubicin in resistant leukemia models .

  • Metastasis Suppression: Inhibits MMP-9 and VEGF in xenograft models .

Neurodegenerative Diseases

  • Neuroprotection: Modulates TrkA/B signaling in Alzheimer’s models .

Antimicrobial Activity

  • H37Rv (Tuberculosis): MIC = 6.25 μM, targeting mycobacterial kinases .

Research Gaps and Future Directions

Pharmacokinetic Challenges

  • Oral Bioavailability: Limited solubility (<10 μg/mL) due to high hydrophobicity .

  • Metabolic Stability: Rapid CYP3A4-mediated oxidation in liver microsomes (t₁/₂ = 15 min) .

Structural Optimization

  • Prodrug Design: Esterification of the ethoxy group improves solubility by 5-fold .

  • Halogen Substitution: Replacing chlorine with fluorine enhances blood-brain barrier penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator